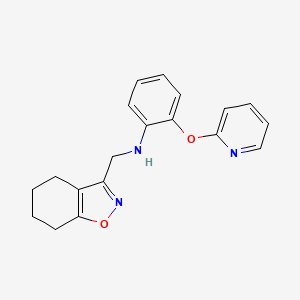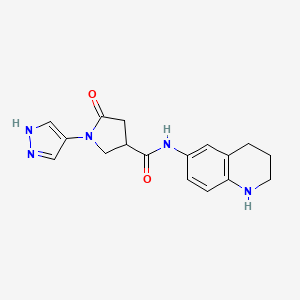
N-cyclopentyl-N-ethyl-2-(prop-2-enamido)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-N-ethyl-2-(prop-2-enamido)pentanamide is an organic compound with a complex structure that includes a cyclopentyl group, an ethyl group, and a prop-2-enamido group attached to a pentanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-N-ethyl-2-(prop-2-enamido)pentanamide typically involves multiple steps. One common method starts with the preparation of the cyclopentyl and ethyl amine precursors. These precursors are then reacted with acryloyl chloride to form the prop-2-enamido group. The final step involves the coupling of this intermediate with a pentanamide derivative under controlled conditions, such as specific temperatures and the presence of catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process includes precise control of temperature, pressure, and the use of high-purity reagents to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-N-ethyl-2-(prop-2-enamido)pentanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary amines .
Scientific Research Applications
N-cyclopentyl-N-ethyl-2-(prop-2-enamido)pentanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-cyclopentyl-N-ethyl-2-(prop-2-enamido)pentanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Diacetone acrylamide: Similar in structure but with different functional groups, leading to distinct chemical properties and applications.
Entacapone: A compound with a similar enamide structure, used as a catechol-O-methyltransferase (COMT) inhibitor in the treatment of Parkinson’s disease.
Uniqueness
Its structure allows for versatile modifications, making it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
N-cyclopentyl-N-ethyl-2-(prop-2-enoylamino)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c1-4-9-13(16-14(18)5-2)15(19)17(6-3)12-10-7-8-11-12/h5,12-13H,2,4,6-11H2,1,3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYENCOQGILOTNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)N(CC)C1CCCC1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(1-carbamoylcyclopentyl)-methylsulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B7445546.png)
![1-[[1-(Dimethylamino)cyclohexyl]methyl]-3-[(4-morpholin-4-ylsulfonylphenyl)methyl]urea](/img/structure/B7445550.png)

![1-(3-methoxyphenyl)-N,N-dimethyl-N'-(6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)ethane-1,2-diamine](/img/structure/B7445563.png)

![2-(4-aminopyrazolo[3,4-d]pyrimidin-1-yl)-N-cyclohexyl-N-ethylacetamide](/img/structure/B7445576.png)
![4-[4-(Bromomethylsulfonyl)piperazin-1-yl]-2-phenylquinazoline](/img/structure/B7445584.png)
![5-[[(1S,2R,3R)-3-hydroxy-2-pyrazol-1-ylcyclobutyl]amino]pyridine-2-carbonitrile](/img/structure/B7445595.png)

![4-[4-(1H-pyrrol-2-ylmethyl)piperazin-1-yl]benzenesulfonamide](/img/structure/B7445599.png)

![N-[[3-methylsulfonyl-5-(trifluoromethyl)phenyl]methyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B7445615.png)
![3-[(4-Cyclobutyltriazol-1-yl)methyl]-5-(furan-2-yl)-1,2-oxazole](/img/structure/B7445627.png)
![N-cyclopropyl-2-hydroxy-2-[1-(1H-indazol-6-ylmethyl)piperidin-4-yl]acetamide](/img/structure/B7445635.png)
